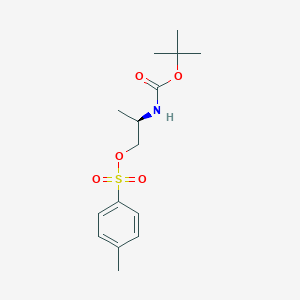![molecular formula C13H8F3IO3S B1514204 Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B1514204.png)
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is a hypervalent iodine compound with the molecular formula C₁₃H₈F₃IO₃S and a molecular weight of 428.17 g/mol . This compound is known for its unique chemical properties and structural diversity, making it a valuable reagent in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate can be synthesized through the anodic oxidation of iodobiaryls in a simple undivided electrolysis cell using a solvent mixture of acetonitrile and hexafluoroisopropanol with trifluoromethanesulfonic acid . This method is efficient and does not require additional chemical oxidants, resulting in minimal chemical waste . The reaction can be scaled up to produce more than four grams of the compound in less than three hours .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory methods, with a focus on scalability and efficiency. The use of electrochemical synthesis allows for the production of large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis.
Substitution: It participates in electrophilic substitution reactions, where it serves as an arylating agent for a wide range of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trifluoromethanesulfonic acid, acetonitrile, and hexafluoroisopropanol . The reactions are typically carried out under acidic conditions, although some neutral or basic conditions have also been developed .
Major Products Formed
The major products formed from reactions involving this compound include various arylated compounds and polycyclic heterocyclic and carbocyclic compounds .
Scientific Research Applications
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Organic Synthesis: It is used as an oxidizing agent and an arylating agent in various organic synthesis reactions.
Photopolymerization: The compound serves as a photosensitizer in photopolymerization processes.
Electrophilic Group Transfer Reactions: It is employed in metal-catalyzed and metal-free cross-coupling reactions.
Medical and Pharmaceutical Applications:
Mechanism of Action
The mechanism of action of dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate involves its role as an electrophilic arylating agent. The compound’s high electrophilicity and the superior leaving group ability of iodoarenes enable it to efficiently transfer aryl groups to various nucleophiles . This property makes it a valuable reagent in organic synthesis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate include other diaryliodonium salts, such as:
- Diphenyleneiodonium trifluoromethanesulfonate
- 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
Uniqueness
This compound is unique due to its high electrophilicity and the ability to act as an efficient arylating agent. Its structural diversity and stability under various reaction conditions make it a versatile reagent in organic synthesis and other scientific research applications .
Properties
Molecular Formula |
C13H8F3IO3S |
|---|---|
Molecular Weight |
428.17 g/mol |
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H8I.CHF3O3S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
HATWJVPOUUOKSM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


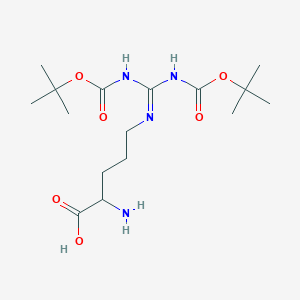
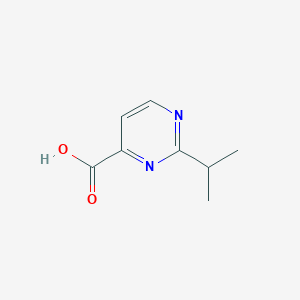
![6-(2-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B1514169.png)
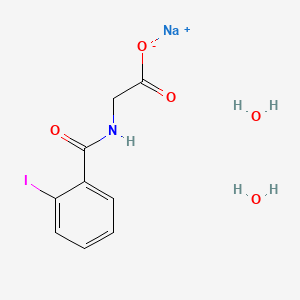
![Chloro[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B1514175.png)
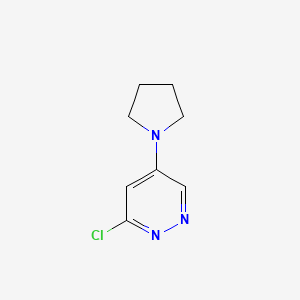
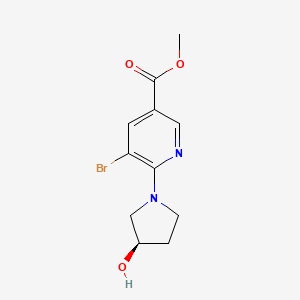
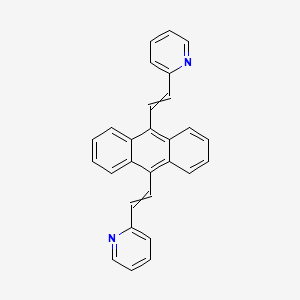


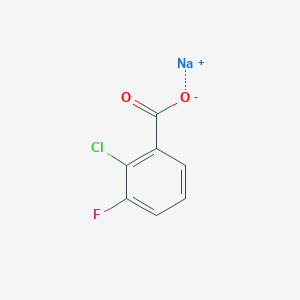
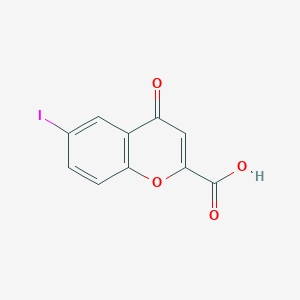
![(8-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1514233.png)
